molecular formula C7H16ClNO2 B2874790 beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride CAS No. 180181-12-8

beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride

Cat. No.: B2874790
CAS No.: 180181-12-8
M. Wt: 181.66
InChI Key: WCQRSICZSNMTGE-UHFFFAOYSA-N
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Description

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride is a synthetic β-alanine derivative with a unique substitution pattern. Its molecular structure features:

  • α,α-dimethyl groups on the carbon adjacent to the amino group (NH₂).
  • A β-ethyl group on the central carbon of the β-alanine backbone.
  • A hydrochloride salt form, enhancing solubility and stability.

The compound’s molecular formula is C₈H₁₈ClNO₂ (calculated molecular weight: 195.69 g/mol).

Properties

IUPAC Name

3-amino-2,2-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKABQKEUKMVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride typically involves the alkylation of alanine derivatives. One common method includes the reaction of alpha,alpha-dimethyl-beta-alanine with ethyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. Its unique structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Beta-Alanine (C₃H₇NO₂)
  • Molecular Weight : 89.09 g/mol.
  • Key Differences : Lacks alkyl substitutions, making it highly polar and water-soluble.
  • Applications: Precursor for carnosine synthesis (muscle endurance supplements).
  • Comparison : The target compound’s hydrophobic substitutions may reduce aqueous solubility but improve lipid bilayer penetration, extending its half-life .
Beta-Alanine Ethyl Ester Hydrochloride (C₅H₁₂ClNO₂)
  • Molecular Weight : 153.61 g/mol.
  • Key Differences : Contains an ethyl ester group instead of β-ethyl and α-methyl groups.
  • Stability : Esters are prone to hydrolysis in aqueous solutions, unlike the target compound, which lacks hydrolyzable groups. RP-HPLC studies on similar esters (e.g., gabapentin) show variable stability under acidic conditions .

Pharmacological Hydrochlorides

Amitriptyline Hydrochloride (C₂₀H₂₄ClN)
  • Molecular Weight : 313.87 g/mol.
  • Key Differences : A tricyclic antidepressant with a fused aromatic system, unlike the aliphatic backbone of the target compound.
  • Analytical Methods : RP-HPLC validation for amitriptyline (Table 6, ) highlights retention time (~8.2 min) and accuracy (98–102%), suggesting the target compound would exhibit distinct chromatographic behavior due to structural differences .
Gabapentin (C₉H₁₇NO₂)
  • Molecular Weight : 171.24 g/mol.
  • Key Differences : Cyclohexyl backbone vs. linear β-alanine chain.
  • Stability : Gabapentin shows >95% solution stability over 24 hours (Table 8, ). The target compound’s lack of ester or cyclic groups may confer comparable or superior stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Stability in Solution
Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine HCl 195.69 Moderate (hydrochloride enhances solubility) High (no hydrolyzable groups)
Beta-Alanine 89.09 High High
Beta-Alanine Ethyl Ester HCl 153.61 Moderate (ester reduces solubility) Low (prone to hydrolysis)
Amitriptyline HCl 313.87 Low (aromatic structure) High (validated by HPLC)
Gabapentin 171.24 High High (96% stability at 24h)

Functional and Pharmacological Insights

  • Salt Forms : Hydrochloride salts (e.g., amitriptyline HCl, ) improve crystallinity and shelf life, a property shared with the target compound .
  • Analytical Profiles : RP-HPLC methods (–3) can differentiate the target compound from esters (e.g., gabapentin) or aromatic hydrochlorides (e.g., amitriptyline) based on retention times and peak shapes .

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